Agrimol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agrimol C is a bioactive compound found in Agrimonia pilosa Ledeb , a perennial herbaceous flowering plant belonging to the Rosaceae family. This plant species is commonly used in traditional Chinese herbal medicine and is widely distributed across most of China. Agrimol C is one of several valuable secondary metabolites present in Agrimonia pilosa .
Molecular Structure Analysis
Agrimol C has the following molecular formula: C~36~H~44~O~12~ . Its chemical structure consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. The specific arrangement of functional groups and stereochemistry contributes to its biological activity .
Scientific Research Applications
Agrimol B and Cancer Cell Cycle Progression :
- Agrimol B, a compound from Agrimonia pilosa Ledeb, has been shown to impede the cell cycle progression of cancer cells, particularly by causing G0 phase arrest. This is significant in the context of cancer recurrence, as dormant cancer cells in the G0 phase can reactivate and cause recurrence. The study highlights the anti-cancer efficacy of Agrimonia pilosa Ledeb, with agrimol B playing a key role in this activity. The mechanism of action appears to involve the influence on c-MYC, SKP2, and p27 proteins (Hnit et al., 2021).
Structural Analysis of Agrimols :
- Studies have detailed the structural characterization of agrimols, including agrimol A, B, C, D, and E, isolated from Agrimonia pilosa Ledeb. This information is crucial for understanding the chemical basis of their biological activity and potential applications (Cheng).
Agrimol B in Adipogenesis and Obesity :
- Agrimol B has been found to suppress adipogenesis through the modulation of the SIRT1-PPAR gamma signal pathway. This suggests its potential therapeutic application in treating obesity. The study demonstrated that agrimol B inhibits adipocyte differentiation, highlighting its role in fat metabolism (Wang et al., 2016).
Agrimol's Effect on Leukemia Cells :
- Research has shown that agrimol has a dose-dependent inhibitory effect on K562 leukemia cells, significantly improving apoptosis rates. This suggests a potential application of agrimol in leukemia treatment (Yaling et al., 2011).
Agrimol B in Colon Carcinoma :
- Agrimol B has been identified as an inhibitor of colon carcinoma progression. It appears to block mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway, inducing mitochondrial dysfunction and promoting tumor cell apoptosis. This highlights its potential as a therapeutic agent in colorectal cancer treatment (Xiang et al., 2022).
properties
CAS RN |
55785-59-6 |
---|---|
Product Name |
Agrimol C |
Molecular Formula |
C36H44O12 |
Molecular Weight |
668.7 g/mol |
IUPAC Name |
1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]butan-1-one |
InChI |
InChI=1S/C36H44O12/c1-8-11-22(37)25-31(43)20(14-18-28(40)16(4)35(47-6)26(33(18)45)23(38)12-9-2)30(42)21(32(25)44)15-19-29(41)17(5)36(48-7)27(34(19)46)24(39)13-10-3/h40-46H,8-15H2,1-7H3 |
InChI Key |
PFWJPXGNICZIQB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.